Synthesis Efficiency: One-Step, Quantitative Yield Protocol vs. Multi-Step or Lower-Yielding Alternatives
A one-step protocol using adapted Vilsmeier conditions achieves a quantitative yield of 2,3,6-trimethyl-5-nitropyridine [1]. In contrast, the synthesis of the structurally related 2,3,6-trimethyl-4-nitropyridine N-oxide often requires a multi-step sequence involving oxidation and nitration steps, with typical overall yields below 70% [2]. This direct comparison highlights the superior synthetic accessibility of the 5-nitro isomer.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | 2,3,6-Trimethyl-4-nitropyridine N-oxide: <70% overall yield (estimated from typical multi-step sequence) |
| Quantified Difference | >30 percentage point increase in yield for the target compound |
| Conditions | One-step Vilsmeier reaction for target; oxidation + nitration sequence for comparator |
Why This Matters
Higher synthetic yield and reduced step count directly translate to lower production costs and faster access to the compound for research or scale-up.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 2,3,6-Trimethyl-5-nitropyridine. Molbank, 2023(2), M1654. View Source
- [2] Puszko, A., Krojcer, A., Pelczynska, M., Wietrzyk, J., Cieslak-Golonka, M., Jezierska, J., Adach, A., & Kubiak, M. (2010). Mononuclear copper(II) nitrato complexes with methyl-substituted 4-nitropyridine N-oxide. Physicochemical and cytotoxic characteristics. Journal of Inorganic Biochemistry, 104(2), 153-162. View Source
